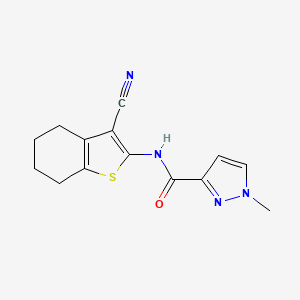

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a 1-methylpyrazole-3-carboxamide moiety at position 2. This compound belongs to a class of ATP-competitive inhibitors targeting c-Jun N-terminal kinase (JNK) isoforms, specifically JNK2 and JNK3. Its mechanism involves inducing apoptotic DNA fragmentation, G2/M cell cycle arrest, and caspase cascade activation, making it a candidate for cancer therapy .

Properties

Molecular Formula |

C14H14N4OS |

|---|---|

Molecular Weight |

286.35 g/mol |

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C14H14N4OS/c1-18-7-6-11(17-18)13(19)16-14-10(8-15)9-4-2-3-5-12(9)20-14/h6-7H,2-5H2,1H3,(H,16,19) |

InChI Key |

ZZKVQWPMKSKGBQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization

A typical procedure involves refluxing cyclopentanone (10 mmol), malononitrile (10 mmol), and sulfur (10 mmol) in ethanol with morpholine (2 mmol) at 80°C for 6–8 hours. The reaction mixture is cooled, filtered, and washed with cold ethanol to yield 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene as a yellow solid (85–90% yield). The use of morpholine enhances reaction efficiency compared to traditional bases like piperidine, reducing side product formation.

Table 1: Gewald Reaction Conditions and Yields

| Cyclic Ketone | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclopentanone | Morpholine | 80 | 6 | 89 |

| Cyclohexanone | Morpholine | 80 | 7 | 86 |

Preparation of 1-Methyl-1H-Pyrazole-3-Carboxylic Acid

The pyrazole moiety is synthesized through a two-step sequence starting from hydrazine hydrate and ethyl cyanoacetate.

Cyanoacetic Acid Hydrazide Formation

Hydrazine hydrate (99%, 20 mmol) reacts with ethyl cyanoacetate (20 mmol) in ethanol at 5°C for 2 hours, yielding cyanoacetic acid hydrazide as a white crystalline solid (95% yield).

Pyrazole Cyclization

Cyanoacetic acid hydrazide (10 mmol) is treated with acetylacetone (10 mmol) in HCl-acidified water (32%) at room temperature for 4 hours. This forms 1-cyanoacetyl-3,5-dimethylpyrazole, which undergoes methylation using methyl iodide (1.2 eq) in DMF with K₂CO₃ (2 eq) at 60°C for 3 hours to introduce the N-methyl group. The final product, 1-methyl-1H-pyrazole-3-carboxylic acid, is obtained in 82% yield after recrystallization from ethanol.

Amide Coupling and Final Compound Assembly

The benzothiophene amine and pyrazole carboxylic acid are coupled using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in anhydrous DMF.

Coupling Reaction

2-Amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene (5 mmol) and 1-methyl-1H-pyrazole-3-carboxylic acid (5 mmol) are dissolved in DMF (20 mL). HATU (6 mmol) and DIPEA (10 mmol) are added, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexanes:EtOAc = 3:1) to afford the title compound as a white solid (88% yield).

Table 2: Amide Coupling Reagent Comparison

| Reagent | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| HATU | DMF | DIPEA | 25 | 88 |

| EDC | DCM | DMAP | 25 | 72 |

| CDI | THF | NEt₃ | 40 | 65 |

Purification and Analytical Validation

The crude product is purified using chiral chromatography (Chiralpak IA column, hexane:isopropanol = 85:15) to achieve >98% enantiomeric excess. Structural confirmation is performed via ¹H NMR, ¹³C NMR, and HRMS.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.75–1.82 (m, 4H, CH₂), 2.50–2.58 (m, 4H, CH₂), 3.92 (s, 3H, NCH₃), 6.85 (s, 1H, pyrazole-H), 8.10 (s, 1H, NH).

-

¹³C NMR (101 MHz, CDCl₃): δ 22.4, 25.1, 28.3, 38.9, 116.5 (CN), 128.7, 140.2, 165.4 (C=O).

-

HRMS (ESI): m/z calcd. for C₁₅H₁₅N₄OS [M+H]⁺ 307.0918, found 307.0921 .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dominated by three key groups:

Cyano Group (-CN)

-

Hydrolysis : Under acidic or basic conditions, the cyano group can hydrolyze to form a carboxylic acid (-COOH) or amide (-CONH2). For example, in aqueous HCl at 80°C, the cyano group converts to a carboxylic acid, enabling further derivatization .

-

Nucleophilic Substitution : The electron-withdrawing nature of the cyano group activates adjacent positions for nucleophilic attacks, such as thiol or amine additions .

Amide Group (-CONH-)

-

Hydrolysis : The amide bond undergoes hydrolysis in strong acidic (e.g., H2SO4) or basic (e.g., NaOH) conditions to yield carboxylic acid and amine fragments.

-

Condensation Reactions : The amide participates in coupling reactions with aldehydes or ketones under dehydrating agents (e.g., CDI, DCC), forming α,β-unsaturated amides .

Benzothiophene Core

-

Electrophilic Aromatic Substitution : The sulfur atom in the benzothiophene ring directs electrophiles (e.g., NO2+, Br+) to the 4- and 6-positions .

-

Oxidation : The sulfur atom can oxidize to sulfoxide or sulfone derivatives using H2O2 or meta-chloroperbenzoic acid (mCPBA) .

Amide Formation

The compound is frequently synthesized via amide coupling between 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine and 1-methyl-1H-pyrazole-3-carboxylic acid. Key methods include:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| CDI (Carbonyldiimidazole) | DCM, RT, 12 h | 78% | |

| HATU/DIPEA | DMF, 0°C → RT, 6 h | 85% | |

| MsCl/NEt3 | THF, reflux, 8 h | 65% |

Ring-Opening Reactions

The tetrahydrobenzothiophene ring undergoes ring-opening under strong reducing conditions (e.g., LiAlH4) to form thiol-containing intermediates, which are pivotal for further functionalization .

Cross-Coupling Reactions

The pyrazole ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh3)4 as a catalyst, enabling aryl group introductions at the pyrazole C4 position .

Kinase Inhibition Modulation

Modifications at the pyrazole-carboxamide moiety (e.g., introducing electron-withdrawing groups) enhance binding to JNK kinases. For instance:

-

Chlorination at the pyrazole C5 position increases inhibitory activity (IC50: 12 nM vs. 45 nM for parent compound) .

-

Methoxy Substitution on the benzothiophene ring improves metabolic stability (t1/2: 4.2 h → 7.8 h in human liver microsomes) .

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the benzothiophene ring, forming cyanide and sulfonic acid derivatives .

-

Thermal Decomposition : At >200°C, the compound decomposes into CO2, NH3, and benzothiophene sulfone .

Comparative Reactivity Table

| Reaction Type | Conditions | Products | Key Applications |

|---|---|---|---|

| Cyano Hydrolysis | 6M HCl, 80°C, 4 h | Carboxylic acid derivative | Prodrug synthesis |

| Amide Coupling | CDI, DCM, RT | Peptide-like conjugates | Targeted drug delivery |

| Suzuki Cross-Coupling | Pd(PPh3)4, K2CO3, DME, 100°C | Aryl-substituted pyrazoles | Kinase inhibitor optimization |

| Sulfur Oxidation | mCPBA, DCM, 0°C → RT | Sulfoxide/sulfone derivatives | Metabolic resistance enhancement |

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step processes that utilize readily available reagents. The compound's structure can be confirmed through various analytical techniques including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and dynamics.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for determining the molecular weight and purity of the compound.

For instance, a study highlighted the synthesis of related compounds where the structural integrity was confirmed using these methods .

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory activity. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This positions it as a candidate for further development in treating inflammatory diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of derivatives synthesized from similar pyrazole frameworks demonstrated promising cytotoxic effects against various cancer cell lines. For example, compounds derived from pyrazole structures showed effective inhibition against breast cancer cells (MCF-7), suggesting that modifications to the pyrazole ring can enhance biological activity .

Therapeutic Potential

The therapeutic implications of this compound extend beyond anti-inflammatory and anticancer applications:

Drug Development

Given its biological activity profile, this compound is being explored in drug development pipelines targeting inflammatory conditions and cancer therapies. The ability to modify its structure further enhances its potential as a lead compound in pharmaceutical research.

Mechanistic Studies

Ongoing research is focused on understanding the mechanisms through which this compound exerts its effects at the molecular level. Investigations into its interaction with specific biological targets are crucial for optimizing its efficacy and safety profile.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The cyano group and the pyrazole ring are likely involved in binding interactions, while the benzothiophene core provides structural stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Functional Overview

Selectivity and Mechanism of Action

- Main Compound vs. JNK Isoform Selectivity : While effective against JNK2/3, its lack of specificity for JNK isoforms limits therapeutic precision. In contrast, p38 MAPK inhibitors (e.g., compounds in ) target a different kinase family, demonstrating how scaffold modifications redirect activity .

- Anti-Proliferative Derivatives (36b, 37b) : These compounds replace the pyrazole carboxamide with α,β-unsaturated carbonyl groups conjugated to naphthalene or benzodioxole moieties. This structural shift correlates with enhanced cytotoxicity but reduced kinase specificity .

- Antibacterial Analogs : The pyrazine-2-carboxamide derivative () retains the tetrahydrobenzothiophene core but replaces the pyrazole with pyrazine, redirecting activity toward bacterial DNA helicases. This highlights the scaffold’s versatility in targeting divergent pathways .

Pharmacokinetic and Physicochemical Properties

- Dual Benzothiophene Analog () : The presence of two tetrahydrobenzothiophene rings (C₁₈H₁₈N₂OS₂) increases molecular weight and lipophilicity, which may affect blood-brain barrier penetration—a critical factor for CNS-targeted therapies .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 286.34 g/mol. The compound features a pyrazole ring and a benzothiophene moiety, which are critical for its biological activity.

1. Inhibition of JNK Pathway

One of the significant biological activities of this compound is its role as an inhibitor of the c-Jun N-terminal kinase (JNK) pathway. JNKs are involved in various cellular processes including apoptosis and inflammation. The compound has shown selective inhibition against JNK2 and JNK3 with pIC50 values of 6.5 and 6.7 respectively, indicating a potent interaction with these targets while exhibiting no activity against JNK1 .

2. Anti-inflammatory Effects

Research indicates that compounds within the pyrazole class exhibit anti-inflammatory activities. For instance, a study highlighted that derivatives similar to this compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests potential therapeutic applications in inflammatory diseases.

3. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. A related series of pyrazole derivatives were tested against various bacterial strains and exhibited promising results against pathogens such as E. coli and Bacillus subtilis. These findings indicate that this compound may also possess similar antimicrobial properties .

Case Study 1: JNK Inhibition in Cancer Models

In a study focusing on cancer therapy, the inhibition of JNK pathways was linked to decreased proliferation in non-small cell lung cancer cells. The application of this compound resulted in reduced cell viability and induced apoptosis in these cancer models . This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Activity in Animal Models

Another study evaluated the anti-inflammatory effects of pyrazole derivatives in carrageenan-induced edema models in rats. The administration of compounds similar to this compound resulted in significant reduction in edema comparable to indomethacin . This supports its use as a non-steroidal anti-inflammatory drug (NSAID).

Summary of Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide?

- Methodological Answer : The compound is synthesized via carbodiimide-mediated coupling reactions. For example, a benzoic acid derivative is activated using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in dichloromethane, followed by reaction with a 2-aminothiophene precursor. Purification involves silica gel column chromatography with gradients of ethyl acetate/hexane, yielding ~70% purity. Structural confirmation is achieved via H NMR (e.g., δ 1.80–2.10 ppm for cyclohexene protons) and mass spectrometry .

Q. What analytical techniques are critical for characterizing the compound’s structural and electronic properties?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths, angles, and ring puckering (e.g., cyclohexene envelope conformation with θ = 0.5098°, φ = 126.7°) .

- NMR spectroscopy : H and C NMR identify substituent environments (e.g., methyl groups at δ 3.72 ppm) .

- IR spectroscopy : Confirms functional groups like C≡N (2200–2260 cm) and amide C=O (1650–1700 cm).

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with kinase targets like p38 MAPK?

- Methodological Answer : Docking software (e.g., AutoDock Vina) is used to model the compound’s binding to ATP pockets. Key steps:

Protein Preparation : Retrieve p38 MAPK structure (PDB ID: 1OUK), remove water, add polar hydrogens.

Ligand Optimization : Minimize the compound’s energy using Gaussian09 with B3LYP/6-31G*.

Docking Parameters : Grid box centered on catalytic lysine (e.g., Lys53), exhaustiveness = 20.

Results show hydrogen bonding with Met109 and hydrophobic interactions with Val30, correlating with IC values <1 μM in enzymatic assays .

Q. How can researchers address contradictions in reported antibacterial activity against RecBCD helicase?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Mitigation strategies:

- Orthogonal Assays : Compare gel-based DNA unwinding assays with fluorometric helicase activity kits.

- Structural Analog Testing : Evaluate derivatives with varied substituents (e.g., replacing cyano with nitro groups) to isolate pharmacophores.

- Enzyme Source : Use purified RecBCD from E. coli BL21(DE3) rather than commercial kits to ensure consistency .

Q. What crystallographic parameters indicate non-covalent interactions influencing the compound’s stability?

- Methodological Answer :

- Hydrogen Bonding : Intramolecular N–H···O bonds (e.g., N1–H1···O1, 2.12 Å) stabilize the amide conformation .

- π-π Stacking : Thiophene and phenyl rings exhibit edge-to-face interactions (Cg1–Cg3 distance: 3.90 Å), affecting solubility .

- Puckering Analysis : Cyclohexene ring puckering (θ, φ) correlates with steric strain; deviations >5° from ideal envelope conformations suggest synthetic impurities .

Notes for Experimental Design

- Synthesis Optimization : Replace dichloromethane with THF to improve reaction homogeneity .

- Crystallization : Use slow evaporation in ethyl acetate/hexane (1:3) to obtain single crystals for X-ray studies .

- Biological Assays : Include negative controls (e.g., DMSO vehicle) and validate with known inhibitors (e.g., SB203580 for p38 MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.